molecular formula C18H22BrNO B6352060 N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide CAS No. 1609399-95-2

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Cat. No.: B6352060
CAS No.: 1609399-95-2
M. Wt: 348.3 g/mol
InChI Key: KBZMFWVTNVDFPT-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a tetrahydronaphthalenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydronaphthalenamine Core: This can be achieved through the reduction of naphthalene derivatives using hydrogenation techniques.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the tetrahydronaphthalenamine core with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Hydrobromide Salt: The final step involves the treatment of the resulting amine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the aromatic rings or reduce any present carbonyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)thiosemicarbazone: This compound has a similar methoxybenzyl group but differs in its core structure.

    N-(4-Methoxybenzyl)cyclohexanamine: Similar in having a methoxybenzyl group but with a cyclohexanamine core.

Uniqueness

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is unique due to its specific combination of the methoxybenzyl group and the tetrahydronaphthalenamine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.BrH/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18;/h2-3,5,7,9-12,18-19H,4,6,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZMFWVTNVDFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCC3=CC=CC=C23.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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